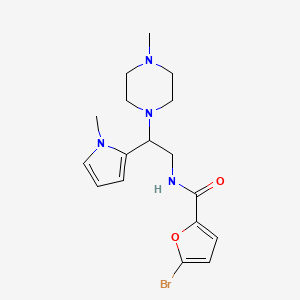

5-bromo-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BrN4O2/c1-20-8-10-22(11-9-20)14(13-4-3-7-21(13)2)12-19-17(23)15-5-6-16(18)24-15/h3-7,14H,8-12H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPXBDSZMHFXRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC=C(O2)Br)C3=CC=CN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with several analogs, as detailed below:

(E)-5-bromo-N-(4-((2-(2-(4-nitrophenyl)acetyl)hydrazineylidene)methyl)phenyl)furan-2-carboxamide (13c)

- Key Differences :

- Core Structure : Both compounds feature a 5-bromo-furan-2-carboxamide backbone.

- Substitutions : Compound 13c replaces the ethyl-pyrrole-piperazine chain with a hydrazone-linked 4-nitrophenylacetyl group.

- In MMP-13 inhibition studies, 13c showed moderate activity (IC₅₀ = 1.2 µM), attributed to its nitro group enhancing electron-withdrawing effects. The target compound’s piperazine group may improve solubility but could reduce enzymatic binding affinity due to steric hindrance .

5-Bromo-N-methyl-1-[(1S,2S)-2-methyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)cyclopropyl]-N-phenylindole-2-carboxamide (Compound 6e)

- Key Differences :

- Core Structure : Compound 6e uses an indole-2-carboxamide scaffold instead of furan-2-carboxamide.

- Substitutions : A cyclopropyl-oxadiazole group replaces the ethyl-pyrrole-piperazine chain.

- Functional Implications :

- The indole core in 6e enhances π-π stacking interactions with hydrophobic enzyme pockets, while the oxadiazole group may act as a bioisostere for carboxylic acids.

- Patent data indicate improved metabolic stability for 6e compared to furan-based analogs, likely due to reduced oxidative metabolism of the indole ring .

N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide

- Key Differences :

- Core Structure : This compound employs a pyrimidine-sulfonamide scaffold.

- Substitutions : A piperidine group and brominated pyrimidine replace the furan-carboxamide system.

- Functional Implications: The sulfonamide group enhances hydrogen-bonding capacity with serine proteases, while the piperidine moiety improves blood-brain barrier penetration. Crystallographic studies (CCDC HB6971) reveal planar geometry for the pyrimidine ring, contrasting with the non-planar furan-carboxamide structure of the target compound .

5-((4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde

- Key Differences :

- Core Structure : A brominated pyrazole-methylfuran carbaldehyde replaces the carboxamide group.

- Substitutions : Difluoromethyl groups enhance lipophilicity.

- Functional Implications: The aldehyde group in this compound offers reactivity for further derivatization (e.g., Schiff base formation), unlike the stable carboxamide in the target compound.

Q & A

Q. What are the optimized synthetic routes for 5-bromo-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)furan-2-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. For example, piperazine derivatives are introduced via nucleophilic displacement of halides or through reductive amination under inert atmospheres (e.g., nitrogen) . Solvent choice (e.g., dichloromethane for amide coupling) and catalysts (e.g., HATU/DIPEA) critically affect yields. Reaction temperatures (25–80°C) and purification methods (column chromatography, recrystallization) must be optimized to achieve >70% purity. Yields for structurally analogous compounds range from 40–85% under controlled conditions .

Q. How is the compound characterized structurally, and what spectroscopic techniques resolve ambiguities in regiochemistry?

Methodological Answer:

- ¹H/¹³C NMR : Assignments focus on distinguishing pyrrole (δ 6.1–6.8 ppm) and piperazine protons (δ 2.5–3.5 ppm). 2D NMR (COSY, HSQC) clarifies coupling patterns .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with <2 ppm error.

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., piperazine chair conformation) but requires high-purity crystals .

Advanced Research Questions

Q. How do conflicting bioactivity data arise in kinase inhibition assays, and how can researchers mitigate these discrepancies?

Methodological Answer: Discrepancies may stem from:

- Assay Conditions : ATP concentration (1–10 µM) and buffer pH (7.4 vs. 6.8) alter IC₅₀ values by >50% .

- Compound Stability : Degradation in DMSO stock solutions (>72 hours) reduces efficacy; use fresh aliquots and confirm stability via LC-MS .

- Off-Target Effects : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .

Q. What computational strategies predict binding modes of this compound with serotonin receptors, and how do they align with experimental data?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with receptor structures (PDB: 6WGT for 5-HT₂A). Prioritize poses with furan-bromine occupying hydrophobic pockets .

- MD Simulations : AMBER/CHARMM simulations (100 ns) assess stability of piperazine-receptor hydrogen bonds. Compare with mutagenesis data (e.g., Ser159Ala reduces binding by 80%) .

- QSAR Models : Train on analogs with measured Ki values to predict selectivity over dopamine receptors .

Q. How does pH influence the compound’s stability in pharmacokinetic studies, and what degradation products form?

Methodological Answer:

- Stability Profile : The compound degrades rapidly at pH <3 (gastric conditions) via furan ring oxidation. Use enteric coatings for oral delivery .

- Degradation Pathways : LC-MS identifies bromine displacement (forming hydroxy-furan) and piperazine N-oxide byproducts .

- Mitigation : Buffered formulations (pH 5–6) or prodrug strategies (e.g., ester derivatives) improve half-life from 2 to 12 hours .

Q. What analytical methods resolve contradictions in reported solubility data across studies?

Methodological Answer:

- Solvent Screening : Use shake-flask method with HPLC quantification. Aqueous solubility (<10 µg/mL) improves with co-solvents (e.g., 20% PEG-400) .

- Thermodynamic Solubility : Differential Scanning Calorimetry (DSC) measures melting point depression in solvent mixtures .

- Contradiction Sources : Polymorphism (e.g., amorphous vs. crystalline forms) alters solubility by 5–10x. Confirm solid-state via PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.